Clopipazan vs. RMI 81582: Divergent Extrapyramidal Side Effect (EPS) Liability Profiles in Squirrel Monkey Dyskinesia Model
In a direct head-to-head comparison using a squirrel monkey model of neuroleptic-induced acute dyskinesia (a predictor of clinical EPS), Clopipazan, like the typical antipsychotic haloperidol, induced dyskinesias [1]. In stark contrast, the comparator RMI 81582 did not cause dyskinesias at any dose tested [1]. This demonstrates a clear, quantifiable differentiation in EPS liability between two novel antipsychotics evaluated concurrently.
| Evidence Dimension | Induction of acute dyskinetic syndrome (EPS predictor) |
|---|---|
| Target Compound Data | Induced dyskinesias (qualitative observation, all tested doses) |
| Comparator Or Baseline | RMI 81582: Did not cause dyskinesias at any dose tested |
| Quantified Difference | Qualitative difference: presence vs. absence of dyskinesia |
| Conditions | Squirrel monkey (Saimiri sciureus) model of neuroleptic-induced acute dyskinesia |
Why This Matters
This divergence in a predictive primate model for EPS allows researchers to select Clopipazan as a positive control or to study the disconnect between EPS liability and GABAA 'core' receptor targeting, a role RMI 81582 cannot fulfill.
- [1] Neale, R., Gerhardt, S., & Liebman, J.M. (1983). Effects of the novel antipsychotics, RMI 81582 and clopipazan, on predictors of extrapyramidal liability in squirrel monkeys. Drug Development Research, 3(2), 171-176. View Source
